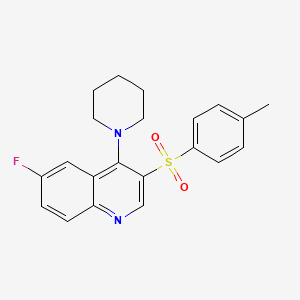

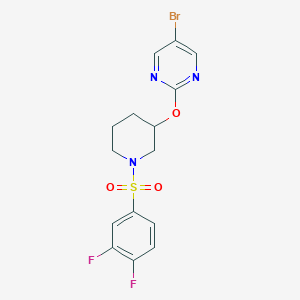

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

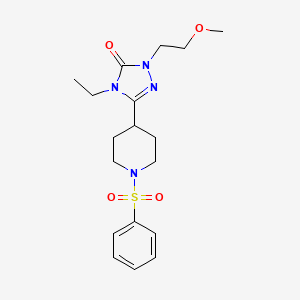

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, also known as FM-PQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Compound Synthesis

Quinolines and quinoxalines, to which 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline structurally relates, are crucial in heterocyclic chemistry. These compounds serve as fundamental scaffolds for synthesizing various derivatives with wide-ranging applications, including dyes, catalysts, and ligands for complexation. Substituted derivatives offer routes to novel materials with specific electronic, photophysical, and chemical properties, facilitating advancements in material science and organic synthesis methodologies (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

Research into quinoline derivatives has demonstrated their effectiveness as corrosion inhibitors, protecting metals and alloys from degradation. Their ability to form stable chelating complexes with metal surfaces makes them valuable in extending the life of industrial materials. This utility is particularly relevant in harsh chemical environments where corrosion resistance is critical for maintaining structural integrity and functional performance (C. Verma, M. Quraishi, E. Ebenso, 2020).

Photocatalytic Applications

Quinoline and its derivatives have been explored for their photocatalytic properties, particularly in the degradation of pollutants. These compounds can participate in advanced oxidation processes, offering pathways for environmental remediation. The ability to degrade various pollutants under light irradiation positions quinoline derivatives as potential agents for water treatment and air purification (P. Pichat, 1997).

Biomedical Research

Within biomedical research, particularly in cancer diagnostics and therapy, quinoline-based compounds like fibroblast activation protein inhibitors (FAPI) show promise. These compounds are utilized in positron emission tomography (PET) imaging to enhance the diagnosis and treatment monitoring of cancer. The specificity and efficacy of FAPI-PET imaging represent significant advancements in oncology, providing insights into tumor physiology and the tumor microenvironment (Liang Zhao et al., 2022).

Anion Sensing

Quinoxaline derivatives, closely related to quinoline compounds, have been investigated for their applications in anion sensing. These compounds can detect inorganic anions such as fluoride, cyanide, and phosphate, critical for environmental monitoring and biomedical applications. The development of chemosensors based on quinoxaline derivatives contributes to advances in analytical chemistry, enabling sensitive and selective detection of analytes in various matrices (S. Dey, M. Al Kobaisi, S. Bhosale, 2018).

Eigenschaften

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGTEIXQKIRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

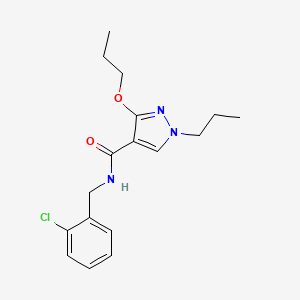

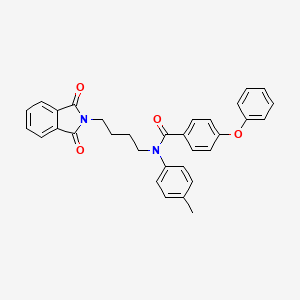

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)

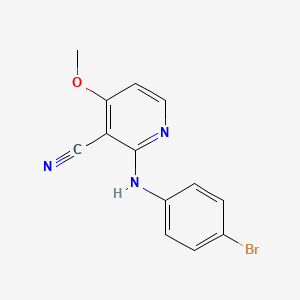

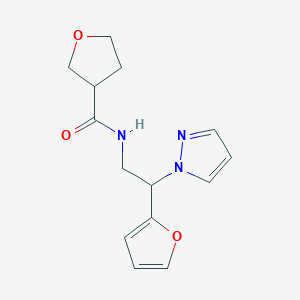

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)

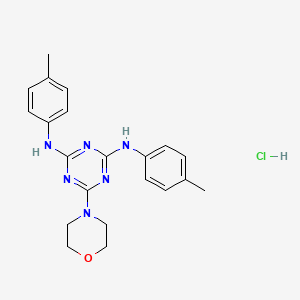

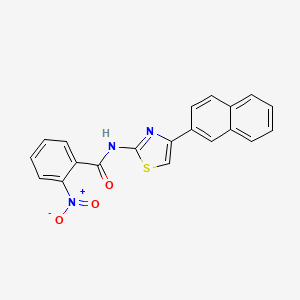

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)